Fenretinide (N-(4-hydroxyphenyl)retinamide, CAS: 65646-68-6) is a synthetic retinoid derivative engineered to overcome the severe systemic toxicities associated with natural retinoids. From a materials and handling perspective, it is a highly lipophilic compound (LogP ~6.3–8.0) with extremely poor aqueous solubility (approximately 1.71 µg/mL), classifying it strictly as a BCS Class IV molecule [1]. Unlike standard retinoids that function primarily as retinoic acid receptor (RAR) agonists, Fenretinide drives cellular apoptosis via receptor-independent mechanisms, specifically through the generation of reactive oxygen species (ROS) and the massive intracellular accumulation of ceramides. For procurement and laboratory selection, this means Fenretinide is not a drop-in replacement for all-trans-retinoic acid (ATRA); rather, it is a specialized precursor required for ATRA-resistant models, sphingolipid metabolism assays, and the development of advanced lipid-based or nanomicellar drug delivery systems.
Substituting Fenretinide with generic in-class alternatives like all-trans-retinoic acid (ATRA) or 13-cis-retinoic acid fundamentally alters experimental and therapeutic outcomes. ATRA strictly relies on retinoic acid receptor (RAR) binding to induce cellular differentiation, a pathway that frequently triggers rapid resistance and severe off-target effects such as retinoic acid syndrome [1]. In contrast, Fenretinide features an N-4-hydroxyphenyl modification that shifts its primary mechanism to RAR-independent apoptosis, allowing it to bypass ATRA-resistance mechanisms entirely. Furthermore, Fenretinide exhibits a highly specific transcriptomic footprint, regulating approximately one-third the number of genes compared to ATRA, which directly correlates to its superior in vivo tolerability [1]. From a formulation standpoint, Fenretinide's extreme hydrophobicity means it cannot be processed using the simple aqueous or low-surfactant buffers suitable for more soluble analogs, necessitating specialized procurement of lipid emulsions, cyclodextrins, or polymeric solid dispersions to achieve bioavailability [2].
In comparative in vitro assays using Ramos B-cell lines, Fenretinide demonstrated a vastly superior capacity to inhibit malignant cell growth compared to natural retinoid counterparts. While ATRA and 13-cis-retinoic acid achieved only moderate growth inhibition at peak concentrations, Fenretinide induced greater than 80% growth inhibition at 10 µM [1]. This quantitative advantage underscores its necessity in protocols where standard RAR-dependent retinoids fail to trigger apoptosis.
| Evidence Dimension | Malignant cell growth inhibition |
| Target Compound Data | >80% growth inhibition at 10 µM |
| Comparator Or Baseline | ATRA and 13-cis-RA (moderate/low inhibition at 10 µM) |
| Quantified Difference | Fenretinide exhibited multifold higher growth inhibition efficacy at equivalent micromolar dosing. |
| Conditions | Ramos B-lymphocyte cell line, [3H]thymidine incorporation assay |
Justifies the procurement of Fenretinide for screening and therapeutic modeling in ATRA-refractory or resistant cancer phenotypes.
Fenretinide's mechanism of action is distinctly characterized by its ability to force the intracellular accumulation of ceramides, a feature absent in standard retinoid signaling. In human leukemia cell models (KG-1 and multidrug-resistant HL-60/VCR), exposure to Fenretinide induced a massive 15- to 20-fold increase in ceramide levels [1]. This is achieved via the activation of de novo sphingomyelinase pathways and the inhibition of dihydroceramide desaturase (DES1), making it a highly specific chemical probe.
| Evidence Dimension | Intracellular ceramide accumulation |
| Target Compound Data | 15- to 20-fold increase in ceramide levels |
| Comparator Or Baseline | Untreated baseline cells |
| Quantified Difference | 1500% to 2000% increase in ceramide concentration upon exposure. |
| Conditions | KG-1 and HL-60/VCR human leukemia cells, measured via [3H]palmitic acid labeling |
Essential for researchers needing a validated, small-molecule inducer of ceramide-driven apoptosis and DES1 inhibition.
Raw crystalline Fenretinide is notoriously difficult to handle in aqueous systems due to its ~1.71 µg/mL baseline solubility. However, it is highly responsive to advanced formulation techniques. When processed into an amorphous solid dispersion using a hydrophilic copolymer (P5) via antisolvent co-precipitation, Fenretinide's apparent aqueous solubility increased 1,134-fold[1]. This drastic enhancement confirms its compatibility with nanoparticle and solid dispersion manufacturing workflows.
| Evidence Dimension | Apparent aqueous solubility |
| Target Compound Data | 1,134-fold increase (amorphous solid dispersion) |
| Comparator Or Baseline | Crystalline Fenretinide baseline (~1.71 µg/mL) |
| Quantified Difference | 1,134-fold enhancement in aqueous solubility. |
| Conditions | Antisolvent co-precipitation with P5 hydrophilic copolymer, pH 7.4 |
Informs formulation scientists that raw Fenretinide requires specific polymeric or lipid-based excipients to achieve functional assay concentrations.
The improved safety profile of Fenretinide over ATRA is quantitatively reflected in its transcriptomic footprint. In human hepatocellular carcinoma (Huh7) cells, microarray profiling revealed that Fenretinide regulated only 1,093 genes, which is approximately one-third of the 2,811 genes regulated by ATRA under identical conditions [1]. This narrower, more specific gene regulation profile minimizes the broad, off-target systemic toxicities typically associated with standard retinoid therapies.
| Evidence Dimension | Number of genes regulated (>1.5-fold change) |
| Target Compound Data | 1,093 genes regulated |
| Comparator Or Baseline | ATRA (2,811 genes regulated) |
| Quantified Difference | Fenretinide regulated 61% fewer genes than ATRA. |
| Conditions | Huh7 cells, 12-hour treatment, microarray and chromatin immunoprecipitation |
Provides a quantitative rationale for selecting Fenretinide in long-term in vivo studies where ATRA-induced systemic toxicity would confound results.
Because Fenretinide bypasses the RAR-dependent pathways used by natural retinoids, it is the required compound for inducing apoptosis in ATRA-resistant or refractory cell lines (e.g., specific B-cell malignancies and neuroblastomas). Its procurement is critical for screening synergistic combinations with monoclonal antibodies or death-receptor ligands where standard retinoids fail [1].
Fenretinide is utilized as a potent, specific chemical probe in lipidomics and metabolic syndrome research due to its ability to inhibit dihydroceramide desaturase (DES1) and trigger massive (15- to 20-fold) intracellular ceramide accumulation. It is the preferred baseline compound for studying ceramide-induced insulin sensitization and lipotoxicity prevention [2].
With a LogP exceeding 6.3 and baseline aqueous solubility near 1.7 µg/mL, Fenretinide serves as an ideal, highly lipophilic active pharmaceutical ingredient (API) for validating novel drug delivery platforms. Formulation scientists procure Fenretinide to test the encapsulation efficiency and release kinetics of nanomicelles, Lym-X-Sorb technologies, and amorphous solid dispersions [3].
Irritant;Health Hazard